REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[N-:12]=[N+:13]=[N-:14].[Na+].Cl.CCOC(C)=O>O.[Br-].[Zn+2].[Br-]>[N:9]1[NH:12][N:13]=[N:14][C:8]=1[C:7]1[CH:10]=[CH:11][C:4]([C:1](=[O:3])[CH3:2])=[CH:5][CH:6]=1 |f:1.2,6.7.8|
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Name
|
|
Quantity
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2.9 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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1.43 g
|
Type
|
reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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4.5 g
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Type
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catalyst
|
Smiles
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[Br-].[Zn+2].[Br-]
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Type
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CUSTOM
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Details
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The mixture was stirred until no solid in the aqueous layer
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for one day
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Duration
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1 d
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Type
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EXTRACTION
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Details
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The aqueous solution was further extracted with EtOAc (3×60 mL)
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Type
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CONCENTRATION
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Details
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The combined EtOAc was concentrated
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Type
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ADDITION
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Details
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The residue was treated with NaOH (0.25 M, 200 mL)
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Type
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STIRRING
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Details
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After stirred for 50 min
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Duration
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50 min
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Type
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FILTRATION
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Details
|
insoluble material was filtered
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Type
|
WASH
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Details
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washed with NaOH (1M)
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Type
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FILTRATION
|
Details
|
The resulting white precipitate was filtered
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Type
|
WASH
|
Details
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washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
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Smiles
|
N=1NN=NC1C1=CC=C(C=C1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |